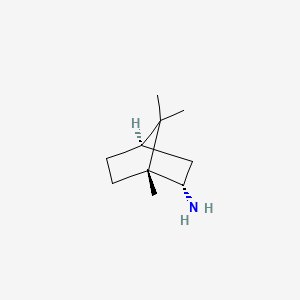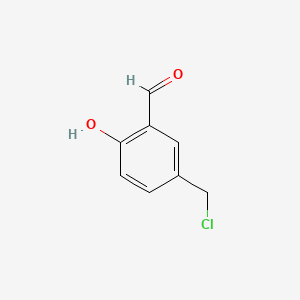
Piperidin-3-ylmethanamine
Descripción general
Descripción
Piperidin-3-ylmethanamine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidin-3-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of piperidin-3-ylmethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. Another method includes the reductive amination of piperidine with formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic hydrogenation of piperidine derivatives. This process typically involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-3-ylmethanamine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Piperidin-3-ylmethanone.
Reduction: Piperidin-3-ylmethanol.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidin-3-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of piperidin-3-ylmethanamine depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound can interact with various biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features but lacking the methanamine group.
Piperidin-4-ylmethanamine: Another derivative of piperidine with the methanamine group attached at the 4-position instead of the 3-position.
Piperidin-2-ylmethanamine: A derivative with the methanamine group attached at the 2-position.
Uniqueness
Piperidin-3-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the methanamine group at the 3-position allows for unique interactions with molecular targets, making it valuable in the synthesis of specialized pharmaceuticals and other biologically active compounds .
Propiedades
IUPAC Name |
piperidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVLZSJBYKHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945777 | |
| Record name | 1-(Piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23099-21-0 | |
| Record name | 3-(Aminomethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-3-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-3-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a piperidin-3-ylmethanamine group impact the activity of ROCK inhibitors?
A: Research suggests that incorporating a this compound group into the structure of certain ROCK inhibitors can significantly enhance their potency and selectivity. [] This modification was explored in the development of compound 58, which demonstrated these desirable properties as a dual ROCK inhibitor. [] The enhanced activity is likely due to specific interactions with residues like aspartic acid 176 and 218 in ROCK2, which are distinct from the corresponding glutamic acid residues in PKA. []
Q2: What synthetic routes are available for obtaining protected this compound derivatives?
A: Two convenient methods have been developed for synthesizing protected this compound derivatives. These methods utilize either isonipecotamide (I) or isonipecotic acid (VI) as starting materials. [] The choice of starting material and specific reaction conditions can influence the type and degree of protection achieved on the this compound scaffold. []
Q3: What is the significance of obtaining cocrystal structures of lead compounds with their targets?
A: Obtaining cocrystal structures of lead compounds bound to their target proteins provides invaluable structural insights for drug discovery. [] In the case of ROCK inhibitors, cocrystal structures with ROCK1, ROCK2, and PKA allowed researchers to understand the binding mode of the inhibitors and identify key interactions. [] This information facilitated the rational design of analogs with improved potency and selectivity. For instance, the cocrystal structures revealed the preferred configuration at the central benzylic carbon to be (R), leading to the development of compound 16 with enhanced activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)







![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)




